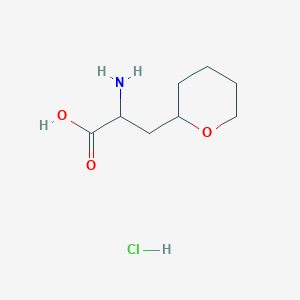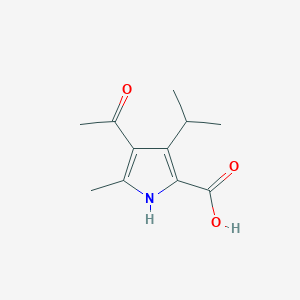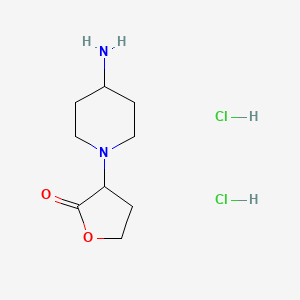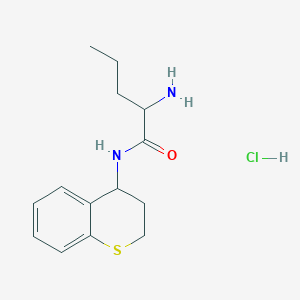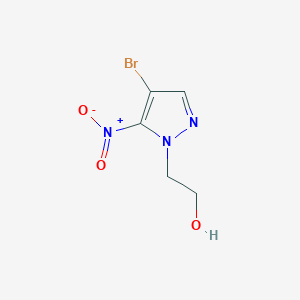
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol
Vue d'ensemble
Description
“2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1429309-32-9. It has a linear formula of C5H6BrN3O3 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)ethan-1-ol . The InChI code is 1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2 . The molecular weight of the compound is 236.02 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- The development of pyrazole-based compounds through various chemical reactions has been a significant area of research. For instance, studies have reported on the synthesis of novel 4-bromo-1-hydroxypyrazole 2-oxides and their derivatives with potential application in medicinal chemistry due to their structural complexity and bioactivity potential (Hansen et al., 1994).
Applications in Organic Synthesis
- A general approach for assembling polysubstituted pyrazoles and isoxazoles via a ring closure-ring opening domino reaction highlights the versatility of pyrazole-based compounds in constructing complex molecular architectures. This method opens up new avenues for synthesizing bioactive compounds and further derivatization into molecules with antitumor properties (Chagarovskiy et al., 2016).
Antimicrobial and Biological Studies
- The synthesis and characterization of novel thiazolyl-pyrazoline derivatives bearing triazole moieties have been reported. These studies not only contribute to the field of organic synthesis but also indicate the potential biological activities of these compounds, with some demonstrating significant antimicrobial properties (Sherkar & Bhandarkar, 2015).
Nanoparticle Formulation for Enhanced Solubility
- Research into developing water-soluble formulations of pyrazole derivatives for potential clinical applications has shown promising results. For example, a study on the encapsulation of 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol in biodegradable dendrimers resulted in nanoparticles with significantly enhanced water solubility, demonstrating the compound's potential in biomedical applications (Alfei et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-5-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQUSLBXRGRGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



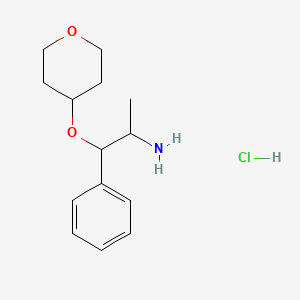

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
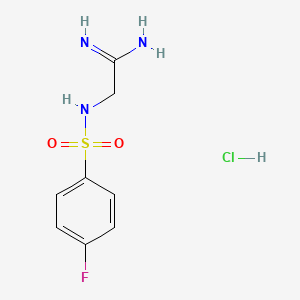

![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)

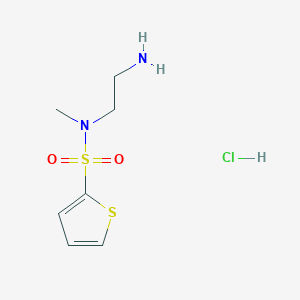
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
